N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide
Description
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide is a heterocyclic compound featuring a quinazolinone core fused with a tetrahydroquinazoline system. The molecule incorporates a thiophen-2-yl substituent at the 7-position and a phenylacetamide group at the 2-position of the quinazolinone scaffold.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H17N3O2S/c24-17-11-14(18-7-4-8-26-18)10-16-15(17)12-21-20(22-16)23-19(25)9-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,21,22,23,25) |
InChI Key |
ANTLIJNTMRVVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Core
The tetrahydroquinazoline scaffold is synthesized through a cyclocondensation reaction between 2-aminobenzamide (1 ) and thiophene-2-carbaldehyde (2 ) in dimethylformamide (DMF) under acidic conditions. Sodium metabisulfite (Na₂S₂O₅) catalyzes the reaction at 100°C for 5 hours, yielding 7-(thiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one (3 ).
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 2-Aminobenzamide | 1.0 mmol |
| Thiophene-2-carbaldehyde | 1.1 mmol |
| Na₂S₂O₅ | 1.5 mmol |
| DMF | 10 mL |
| Temperature | 100°C |
| Time | 5 hours |
This step achieves cyclization through Schiff base formation and subsequent intramolecular nucleophilic attack, with the thiophene ring introduced regioselectively at position 7.
Introduction of a Leaving Group at Position 2
The quinazolinone intermediate (3 ) is treated with phosphorus oxychloride (POCl₃) in the presence of N,N-diisopropylethylamine (DIPEA) to convert the carbonyl group at position 2 into a chloride. This yields 2-chloro-7-(thiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazoline (4 ) with >85% efficiency.
Key Observations
Installation of the 2-Phenylacetamide Side Chain
The chloride at position 2 undergoes nucleophilic substitution with 2-phenylacetamide in a two-step process:
-
Synthesis of 2-Phenylacetamide :
2-Phenylacetic acid reacts with thionyl chloride (SOCl₂) to form 2-phenylacetyl chloride, which is subsequently treated with ammonium hydroxide to yield 2-phenylacetamide. -
Coupling Reaction :
2-Chloro-7-(thiophen-2-yl)-5-oxo-tetrahydroquinazoline (4 ) reacts with 2-phenylacetamide in DMF using triethylamine (Et₃N) as a base. The mixture is stirred at 80°C for 12 hours, achieving a 72–78% yield of the target compound.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Et₃N (1.2 equiv) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 72–78% |
Optimization of Reaction Conditions
Catalytic Systems
-
Cyclocondensation : Na₂S₂O₅ outperforms other Lewis acids (e.g., ZnCl₂) in promoting cyclization without side reactions.
-
Chlorination : DIPEA enhances POCl₃ reactivity by scavenging HCl, reducing side product formation.
-
Amide Coupling : Et₃N facilitates deprotonation of 2-phenylacetamide, increasing nucleophilicity.
Solvent Selection
-
DMF is preferred for its high polarity and ability to stabilize intermediates.
-
Toluene and acetonitrile result in lower yields (<50%) due to poor solubility of intermediates.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
-
IR Spectroscopy : A strong absorption at 1666 cm⁻¹ confirms the amide C=O stretch.
-
¹H NMR : Key signals include δ 8.21 (s, 1H, NH), δ 7.45–7.32 (m, 5H, phenyl), and δ 6.98–6.85 (m, 3H, thiophene).
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Key Features
- Molecular Weight : 348.4 g/mol
- IUPAC Name : 2-amino-5-oxo-7-(thiophen-2-yl)-4H-chromene
- Chemical Structure : The compound exhibits a complex structure conducive to interactions with biological targets.
Antitumor Activity
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide has shown promising antitumor properties in various studies. It is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance:
| Study | Findings |
|---|---|
| Demonstrated cytotoxic effects on breast cancer cell lines. | |
| Indicated potential in inhibiting tumor growth in vivo models. |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases.
| Study | Findings |
|---|---|
| Showed protective effects against excitotoxicity in neuronal cultures. | |
| Suggested mechanisms involve NMDA receptor modulation. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi highlights its potential as an antimicrobial agent.
| Study | Findings |
|---|---|
| Reported significant antibacterial activity against Gram-positive bacteria. | |
| Exhibited antifungal properties in vitro against common fungal strains. |
Case Study 1: Antitumor Efficacy
In a controlled study involving human breast cancer cell lines, this compound was administered at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Neuroprotection in Animal Models
A study utilizing an animal model of neurodegeneration assessed the compound's effects on cognitive function and neuronal survival following induced oxidative stress. Results indicated improved cognitive performance and reduced neuronal loss compared to control groups.
Mechanism of Action
The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, such as kinases or proteases, which are involved in disease progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
Several compounds share structural similarities with the target molecule, particularly in their quinazolinone or thioxoacetamide backbones:
Cyclopropanecarboxamide Derivative (CAS 847569-73-7)
- Structure : Differs by replacing the phenylacetamide group with a cyclopropanecarboxamide moiety.
- Properties :
- Molecular formula: C₁₆H₁₅N₃O₂S
- Molecular weight: 313.4 g/mol
- Solubility: 45.5 µg/mL at pH 7.4 .
- Significance : The cyclopropane ring may enhance metabolic stability compared to the phenyl group, though solubility remains moderate.
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5) Structure: Features a thioxothiazolidin-yl group and a phenyl-substituted quinazolinone. Synthesis: Prepared via condensation reactions, with derivatives showing mild antiproliferative activity against tumor cell lines .
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) Structure: Contains a chlorobenzylidene substituent and a 4-methoxyphenyl group. Properties:
Table 1: Key Properties of Analogous Compounds
- Synthesis Efficiency : The target compound’s analogs in achieved yields ranging from 53% to 90%, depending on substituent complexity. For example, electron-withdrawing groups (e.g., nitro-furyl in Compounds 12–13) reduced yields to ~55% .
- Thermal Stability : Higher melting points (e.g., 206–207 °C for Compound 10) correlate with rigid aromatic substituents, suggesting the target compound may exhibit similar trends due to its phenyl and thiophene groups .
Biological Activity
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O2S, with a molecular weight of 316.43 g/mol. The compound features a thiophene moiety and a tetrahydroquinazoline structure, which are known to contribute to various biological activities.
Biological Activities
Research indicates that tetrahydroquinazoline derivatives exhibit a range of biological activities including:
- Antiviral Activity : Compounds similar to this compound have been tested against viruses such as SARS-CoV-2. Studies suggest that these compounds can inhibit the replication of viral RNA-dependent RNA polymerase (RdRp) .
- Antimicrobial Properties : The compound has shown potential as an antibacterial agent. Tetrahydroquinazoline derivatives have been reported to exhibit significant antibacterial activity against various strains of bacteria .
- Anticancer Effects : Research has indicated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
A comprehensive study evaluated the antiviral efficacy of various quinazoline derivatives against SARS-CoV-2. The results indicated that certain compounds exhibited low cytotoxicity while effectively inhibiting viral replication at micromolar concentrations. For instance:
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| 6-72-2a | 1.41 | 100 | 70.92 |
| 4–46b | 1.70 | 75.52 | 44.43 |
These findings highlight the potential of such compounds in developing antiviral therapies .
The mechanism by which N-[5-oxo-7-(thiophen-2-y)-5,6,7,8-tetrahydroquinazolin-2-y]-2-phenyacetamide exerts its biological effects is believed to involve:
- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as RdRp, crucial for viral replication.
- Modulation of Cell Signaling : It may influence pathways involved in cell survival and apoptosis, particularly in cancer cells.
- Interaction with Receptors : The compound could interact with G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes .
Q & A
Q. Q: What are the key steps for synthesizing N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide?
A: The synthesis involves multi-step reactions:
Core Formation : Condensation of thiophen-2-yl-substituted aldehydes with cyclic ketones (e.g., tetrahydroquinazolinone precursors) under reflux with acetic acid or HCl as catalysts. This step forms the quinazolinone backbone .
Acylation : Reaction of the intermediate with phenylacetyl chloride in the presence of triethylamine (TEA) or dimethylacetamide (DMA) to introduce the acetamide group .
Purification : Use of thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to monitor reactions, followed by recrystallization from ethanol or pet-ether .
Advanced Optimization of Reaction Conditions
Q. Q: How can reaction yields be improved during the acylation step?
A: Yield optimization requires:
- Temperature Control : Maintaining reflux conditions (80–90°C) to ensure complete acylation while avoiding decomposition .
- Catalyst Selection : TEA or N-ethylmorpholine enhances nucleophilic substitution efficiency compared to weaker bases .
- Solvent Choice : Polar aprotic solvents (e.g., DMA) improve solubility of intermediates, reducing side-product formation .
Analytical Characterization Techniques
Q. Q: What spectroscopic methods validate the compound’s structure?
A:
- NMR : 1H NMR (200–400 MHz) identifies aromatic protons (δ 7.2–8.0 ppm for thiophene and phenyl groups) and the tetrahydroquinazolinone NH peak (δ ~10.3 ppm) .
- IR : Key stretches include C=O (1649–1670 cm⁻¹) for the quinazolinone core and amide bonds .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calculated for C22H18N3O2S: 388.11 g/mol) .
Mechanistic Insights into Biological Activity
Q. Q: What biological targets are hypothesized for this compound?
A: Structural analogs suggest potential interactions with:
- Kinase Inhibitors : The quinazolinone core may bind ATP-binding pockets in tyrosine kinases (e.g., EGFR), as seen in related compounds with anti-cancer activity .
- Anti-inflammatory Targets : Thiophene and acetamide groups could modulate COX-2 or NF-κB pathways, based on SAR studies of similar thiazole derivatives .
Methodology : Use molecular docking (AutoDock Vina) to simulate binding to kinase domains, followed by in vitro enzyme inhibition assays .
Addressing Data Contradictions in Synthesis
Q. Q: Why do different studies report varying yields for the quinazolinone core formation?
A: Contradictions arise from:
- Reagent Ratios : Excess sodium azide (NaN3) in condensation reactions increases by-products, lowering yields .
- Reaction Duration : Shorter reflux times (5–7 hours) favor intermediate stability, while prolonged heating (>10 hours) degrades the product .
- Purification Methods : Solvent extraction (ethyl acetate) vs. direct crystallization impacts purity and recovery rates .
Advanced Pharmacological Profiling
Q. Q: How can researchers assess the compound’s pharmacokinetic properties?
A:
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) to measure aqueous solubility, critical for bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for CYP450-mediated degradation .
- Toxicity Screening : MTT assays on HEK293 cells to determine IC50 values and selectivity indices .
Resolving Spectral Data Ambiguities
Q. Q: How to distinguish overlapping NMR signals from thiophene and phenyl groups?
A:
- 2D NMR : HSQC and HMBC experiments correlate protons to adjacent carbons, resolving aromatic region overlaps .
- Deuterated Solvents : Use DMSO-d6 to shift NH and OH protons downfield, simplifying integration .
- Comparative Analysis : Compare with spectra of simpler analogs (e.g., unsubstituted thiophene derivatives) .
Computational Modeling for SAR Studies
Q. Q: What in silico methods predict structure-activity relationships (SAR)?
A:
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
- Molecular Dynamics : Simulate ligand-protein binding stability over 100 ns trajectories (GROMACS) to identify critical interactions .
- ADMET Prediction : SwissADME or pkCSM forecasts blood-brain barrier penetration and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
